molecular formula C16H18N6OS B5555950 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

Cat. No.: B5555950
M. Wt: 342.4 g/mol
InChI Key: SQWYEBVALSXDJI-UHFFFAOYSA-N
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Description

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.12628039 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Ahmed et al. (2018) focused on synthesizing and characterizing novel thienopyrazole derivatives, including compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide. This research highlighted innovative methods for compound synthesis, utilizing elemental and spectral analyses for structural elucidation (Ahmed et al., 2018).

Biological Evaluation

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, related to the compound , for their potential anticancer and anti-5-lipoxygenase activities. These compounds were tested for cytotoxic activities against various cancer cell lines, demonstrating the biomedical potential of these derivatives (Rahmouni et al., 2016).

Herbicidal Activities

  • Research by Liang Fu-b (2014) explored the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, a compound with structural similarities, investigating its herbicidal activities. The study demonstrated significant inhibitory effects on certain plant species, indicating the potential use of such compounds in agriculture (Liang Fu-b, 2014).

Anti-Inflammatory and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including compounds structurally akin to this compound. These compounds were tested for their anti-inflammatory and analgesic properties, revealing their potential as medicinal agents (Abu‐Hashem et al., 2020).

Antimicrobial Studies

  • Lahsasni et al. (2018) investigated new pyrimidine and thiophene derivatives, including compounds similar to the one , for their antibacterial and anti-inflammatory activities. This research contributed to the understanding of the antimicrobial potential of these derivatives (Lahsasni et al., 2018).

DNA-Binding Properties

  • Liu and Kodadek (2009) studied the cellular permeability of pyrrole-imidazole polyamides, chemically related to the compound . Their research focused on understanding how these compounds interact with DNA, which is crucial for developing DNA-targeted therapies (Liu & Kodadek, 2009).

Molluscicidal Properties

  • El-Bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with properties similar to the compound . They explored these compounds' molluscicidal properties, which could have implications in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).

Antiprotozoal Agents

  • Ismail et al. (2004) researched novel imidazo[1,2-a]pyridines, structurally related to the compound , for their antiprotozoal properties. This study highlights the potential use of these compounds in treating protozoal infections (Ismail et al., 2004).

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-12(2)22(10-21-11)15-8-14(19-9-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYEBVALSXDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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